Synthesis Pathway and Mechanism of (4-Amino-2-ethoxypyrimidin-5-yl)methanol: A Comprehensive Technical Guide
Executive Summary (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in modern medicinal chemistry. Its unique substitution...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in modern medicinal chemistry. Its unique substitution pattern—a 2-ethoxy ether, a 4-amino group, and a 5-hydroxymethyl moiety—makes it an ideal precursor for the synthesis of complex kinase inhibitors, antiviral agents, and thiamine (Vitamin B1) analogs .
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating methodologies for the synthesis of this compound. The optimal synthetic route is a highly convergent two-step process: the de novo construction of the pyrimidine ring via condensation, followed by the selective reduction of the resulting ester.
Retrosynthetic Analysis & Strategic Design
The structural complexity of (4-Amino-2-ethoxypyrimidin-5-yl)methanol dictates a strategic disconnection approach to ensure high atom economy and yield:
Disconnection 1 (Reduction): The 5-hydroxymethyl group is most reliably accessed via the reduction of a stable ester precursor. This leads back to ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate .
Disconnection 2 (Ring Construction): The pyrimidine core is disconnected into a dinucleophile and a 1,3-dielectrophile. The 2-ethoxy group and the ring nitrogens are derived from O-ethylisourea , while the remaining carbon framework and the 4-amino/5-ester functionalities are provided by ethyl (ethoxymethylene)cyanoacetate .
Figure 1: Two-step synthetic pathway to (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Step 1: Pyrimidine Ring Construction (Condensation & Cyclization)
Mechanistic Causality
The formation of the pyrimidine ring relies on exploiting the differential reactivity of our starting materials. O-ethylisourea is typically supplied as a stable hydrochloride salt and must be converted to its free base in situ. The primary amine of the free base acts as a nucleophile, attacking the highly electrophilic β-carbon of the enol ether in ethyl (ethoxymethylene)cyanoacetate. Following the elimination of ethanol, the elevated temperature provides the activation energy necessary for the imine nitrogen to attack the cyano group, closing the ring and tautomerizing into the stable aromatic 4-aminopyrimidine .
Step-by-Step Protocol
Free Base Generation: Suspend O-ethylisourea hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere. Cool to 0°C and add sodium ethoxide (1.1 eq) portion-wise. Stir for 30 minutes.
Causality: NaOEt neutralizes the HCl salt. The free base is generated in situ because isolated O-ethylisourea is prone to degradation and polymerization.
Self-Validation: The successful generation of the free base is visually confirmed by the precipitation of insoluble NaCl salts.
Condensation: Filter the mixture to remove NaCl. To the clear filtrate at 0°C, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise over 15 minutes.
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 78°C (reflux) for 4-6 hours.
Self-Validation: Monitor via TLC (Silica gel, Hexanes:EtOAc 1:1). The reaction is complete when the highly UV-active starting enol ether (Rf ~0.8) is entirely consumed, replaced by a new, highly polar fluorescent spot (Rf ~0.4).
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture to yield ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate as a crystalline solid.
Step 2: Selective Ester Reduction
Mechanistic Causality
Reducing an ester in the presence of an electron-deficient pyrimidine ring and a free primary amino group requires precise reagent selection. Lithium Aluminum Hydride (LiAlH₄) is the optimal choice due to its high hydride-transfer potential. However, the aluminum byproducts strongly chelate the resulting polar amino-alcohol. A standard aqueous quench will trap the product in a gelatinous emulsion, destroying the yield. The implementation of a strict Fieser Workup is mandatory to break these chelates and isolate the free alcohol .
Step-by-Step Protocol
Inert Setup: Flame-dry a 3-neck round-bottom flask, purge with Argon, and add anhydrous THF.
Hydride Addition: Carefully suspend LiAlH₄ (2.0 eq) in the THF. Cool the suspension to 0°C using an ice-water bath.
Substrate Addition: Dissolve ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
Causality: Dropwise addition controls the highly exothermic evolution of hydrogen gas and prevents localized thermal spikes that could lead to over-reduction or ring cleavage.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Fieser Quench (Critical): Cool the flask back to 0°C. For every
x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of distilled H₂O (Dropwise)
x
mL of 15% aqueous NaOH
3x
mL of distilled H₂O
Self-Validation: This is a self-validating step. The initial grey, gelatinous emulsion will abruptly transform into a stark white, granular precipitate when the correct stoichiometric ratio is achieved, confirming successful chelate disruption.
Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any trapped product. Concentrate the combined filtrates under reduced pressure to afford pure (4-Amino-2-ethoxypyrimidin-5-yl)methanol .
Figure 2: Standard operating procedure for the LiAlH4-mediated reduction workflow.
Quantitative Data & Optimization
To optimize the reduction of the ester intermediate at scale, various reducing agents were evaluated. The data below summarizes the trade-offs between yield, safety, and reaction time.
Reducing Agent
Solvent
Temp Profile
Time
Yield (%)
Technical Notes & Causality
LiAlH₄
THF
0°C → RT
2h
85%
Standard method; fast and reliable. Strict Fieser workup required to break Al-chelates.
DIBAL-H
DCM
-78°C → RT
4h
82%
Excellent yield; avoids over-reduction. High cost makes it less viable for kilogram-scale.
Red-Al
Toluene
0°C → RT
3h
78%
Homogeneous reaction mixture; easier to quench than LiAlH₄, but slightly lower yield.
NaBH₄ / CaCl₂
EtOH
RT → 50°C
12h
72%
Milder and safer alternative (generates Ca(BH₄)₂ in situ). Longer reaction time required.
Analytical Characterization
To confirm the successful synthesis of (4-Amino-2-ethoxypyrimidin-5-yl)methanol, the following spectroscopic benchmarks should be observed:
¹H NMR (400 MHz, DMSO-d₆):
δ
7.90 (s, 1H, Pyrimidine C6-H)
δ
6.55 (br s, 2H, -NH₂)
δ
5.02 (t, J = 5.5 Hz, 1H, -OH)
δ
4.30 (d, J = 5.5 Hz, 2H, -CH₂OH)
δ
4.22 (q, J = 7.0 Hz, 2H, Ethoxy -CH₂-)
δ
1.28 (t, J = 7.0 Hz, 3H, Ethoxy -CH₃)
ESI-MS: Calculated for C₇H₁₁N₃O₂ [M+H]⁺: m/z 170.09. Found: 170.1.
References
Exploratory
A Comprehensive Technical Guide on the Physical and Chemical Properties of (4-Amino-2-ethoxypyrimidin-5-yl)methanol
Executive Summary (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS No. 90008-65-4) is a highly functionalized pyrimidine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS No. 90008-65-4) is a highly functionalized pyrimidine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery[1]. Featuring a unique substitution pattern—an ethoxy group at C2, an amino group at C4, and a hydroxymethyl group at C5—this compound provides a versatile scaffold for the synthesis of complex bioactive molecules, including kinase inhibitors and dihydrofolate reductase (DHFR) antagonists[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-validated synthetic methodology, designed specifically for researchers and drug development professionals optimizing lead scaffolds.
Physicochemical Profiling & Structural Causality
The pharmacological utility of a pyrimidine scaffold is dictated by its electronic distribution and hydrogen-bonding capacity. The 2,4-diaminopyrimidine core is a well-established pharmacophore in clinically used drugs like trimethoprim[2]. By replacing the C2 amino group with an ethoxy group and introducing a C5 hydroxymethyl group, the physicochemical profile is significantly altered.
Quantitative Data Summary
The following table summarizes the core properties of the compound and the practical implications of these metrics in drug design[2][3].
Property
Value
Causality / Implication in Drug Design
CAS Number
90008-65-4
Standardized registry identification for procurement and database querying[1].
Molecular Formula
C
7
H
11
N
3
O
2
Defines the precise stoichiometry required for synthetic scaling[2].
Molecular Weight
169.18 g/mol
Low molecular weight ensures high ligand efficiency and leaves ample room for downstream functionalization without violating Lipinski's Rule of 5[2].
SMILES String
O(CC)c1ncc(CO)c(N)n1
Essential for in silico screening, molecular docking, and QSAR modeling[3].
H-Bond Donors
3 (NH
2
, OH)
Facilitates robust anchoring to target proteins (e.g., kinase hinge regions)[2].
H-Bond Acceptors
5 (N, N, N, O, O)
Enhances aqueous solubility and interaction with solvent-exposed channels.
Structural Reactivity Mapping
C4-Amino Group: Acts as a strong hydrogen bond donor. In kinase inhibitors, this group typically interacts with the backbone carbonyls of the kinase hinge region.
C5-Hydroxymethyl Group: Serves as the primary synthetic handle. It can be oxidized to an aldehyde for reductive amination, or converted into a leaving group (via mesylation or halogenation) to attach bulky hydrophobic tail groups[2].
C2-Ethoxy Group: Modulates the lipophilicity of the molecule. The ethyl chain provides a steric buffer and occupies shallow hydrophobic pockets, improving overall membrane permeability compared to an unsubstituted pyrimidine[2].
Caption: Pharmacophore mapping and reactivity nodes for target binding and synthetic functionalization.
Synthetic Methodology: Ester Reduction Protocol
The most efficient and scalable route to synthesize (4-Amino-2-ethoxypyrimidin-5-yl)methanol involves the selective reduction of its ester precursor, ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate [4], using Lithium Aluminum Hydride (LiAlH
4
)[5].
Self-Validating Experimental Protocol
As a Senior Application Scientist, it is critical to understand why each step is performed, rather than just following a recipe. The following protocol integrates causality to ensure a self-validating, high-yield workflow.
Step 1: System Purging and Solvation
Action: Dissolve ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate in strictly anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.
Causality: LiAlH
4
reacts explosively with protic solvents and atmospheric moisture to generate hydrogen gas. Anhydrous THF provides a polar, aprotic environment that solubilizes the ester while stabilizing the active hydride species[5].
Step 2: Cryogenic Cooling
Action: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
Causality: The reduction of the ester carbonyl is highly exothermic. Uncontrolled thermal runaway can lead to over-reduction, cleavage of the ethoxy group, or decomposition of the pyrimidine core.
Step 3: Controlled Hydride Addition
Action: Add LiAlH
4
(2.0 equivalents) portion-wise or dropwise as a standardized THF solution.
Causality: Gradual addition ensures the rate of heat generation does not exceed the cooling capacity of the bath, maintaining chemoselectivity for the ester over the pyrimidine ring.
Step 4: Reaction Maturation
Action: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor via LC-MS or TLC.
Causality: Warming provides the necessary activation energy to drive the reduction of the intermediate aluminate complex to the final primary alcohol.
Step 5: Fieser Quenching Protocol (Critical)
Action: Cool the reaction back to 0 °C. For every
x
grams of LiAlH
4
used, sequentially add
x
mL of distilled H
2
O,
x
mL of 15% aqueous NaOH, and
3x
mL of distilled H
2
O.
Causality: Standard aqueous quenching generates a thick, gelatinous aluminum hydroxide emulsion that traps the highly polar product, plummeting yields. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, allowing the product to remain freely dissolved in the organic phase[5].
Step 6: Isolation
Action: Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the crude (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Caption: Step-by-step synthetic workflow for (4-Amino-2-ethoxypyrimidin-5-yl)methanol via LiAlH4 reduction.
Applications in Advanced Drug Development
The structural motifs present in (4-Amino-2-ethoxypyrimidin-5-yl)methanol make it an ideal candidate for cutting-edge therapeutic modalities[2]:
Targeted Protein Degradation (PROTACs): The C5-hydroxymethyl group can be readily etherified or esterified to attach PEGylated or aliphatic linkers. This allows the pyrimidine core to act as a target-protein binding ligand (e.g., binding to a specific kinase), while the other end of the linker recruits an E3 ubiquitin ligase[5].
Antibody-Drug Conjugates (ADCs): The primary alcohol serves as an excellent attachment point for cleavable linkers (e.g., valine-citrulline-PAB), allowing the targeted intracellular release of highly potent pyrimidine-derived payloads[5].
Kinase Inhibitor Optimization: Systematic modification of the C2-ethoxy group (e.g., substituting with bulkier amines or substituted anilines) can drastically shift the selectivity profile among the kinome, minimizing off-target toxicity while maximizing on-target residence time[1].
References
University of Cambridge Repository. Chemical Data and SMILES for Pyrimidine Scaffolds. Apollo Repository. Retrieved from: [Link]
Spectroscopic characterization of (4-Amino-2-ethoxypyrimidin-5-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Amino-2-ethoxypyrimidin-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Amino-2-ethoxypyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of (4-Amino-2-ethoxypyrimidin-5-yl)methanol. As a substituted pyrimidine, this molecule is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Accurate and thorough characterization is a critical first step in understanding its physicochemical properties and potential as a building block for novel therapeutic agents.[3]
This document is structured to provide not just procedural steps, but the underlying scientific rationale for the selection of each technique, the interpretation of the resulting data, and an integrated approach to confirming the molecule's identity and purity.
Molecular Profile of (4-Amino-2-ethoxypyrimidin-5-yl)methanol
The subject of this guide is a pyrimidine derivative featuring key functional groups that dictate its chemical behavior and spectroscopic signature: a primary aromatic amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a primary alcohol (-CH₂OH). These groups are attached to the core pyrimidine ring, a heterocyclic aromatic system.
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule, providing information on the conjugated systems present.[4]
Causality of Application
The pyrimidine ring, being an aromatic heterocyclic system, is an inherent chromophore. The presence of auxochromic substituents—the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups—with their non-bonding electrons, modifies the electronic transitions of the pyrimidine core. These groups can engage in resonance with the ring, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). Therefore, UV-Vis spectroscopy serves as a rapid and effective method to confirm the presence of the substituted aromatic system.
Experimental Protocol
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or methanol are suitable choices.
Sample Preparation: Prepare a dilute solution of (4-Amino-2-ethoxypyrimidin-5-yl)methanol in the chosen solvent. A typical concentration is in the range of 10-100 µM.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).
Measurement: Replace the blank with the sample cuvette and scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Caption: Workflow for FTIR Spectroscopic Analysis.
Anticipated Spectroscopic Data
The spectrum will be a composite of absorptions from the amine, alcohol, ether, and aromatic pyrimidine components.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Notes
3500 - 3300
O-H Stretch
Alcohol (-CH₂OH)
Broad peak due to hydrogen bonding.
3450 - 3300
N-H Stretch
Primary Amine (-NH₂)
Two distinct sharp-to-medium peaks (asymmetric and symmetric stretching). [5][6]
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. [8]Both ¹H and ¹³C NMR are essential for the unambiguous characterization of (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Causality of Application
¹H NMR will confirm the number of distinct protons and their neighboring environments through chemical shifts, integration (proton count), and spin-spin coupling (splitting patterns). This allows for the precise assignment of protons on the ethoxy group, the hydroxymethyl group, the amino group, and the pyrimidine ring. ¹³C NMR complements this by identifying the number of unique carbon atoms and providing information about their hybridization and electronic environment.
Experimental Protocol
Solvent Selection: Dissolve the sample (~5-10 mg) in a deuterated solvent (~0.6 mL). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the compound and its residual water peak does not obscure key signals. Protons on -OH and -NH₂ groups are also readily observable in DMSO-d₆.
Sample Preparation: Place the solution in a 5 mm NMR tube.
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300-500 MHz).
Data Acquisition: Perform standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. Additional experiments like COSY or HMBC can be run to confirm assignments if needed.
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Analysis: Integrate the ¹H signals, determine chemical shifts (referencing the solvent signal), and analyze splitting patterns. Assign all proton and carbon signals to the molecular structure.
Caption: Workflow for NMR Spectroscopic Analysis.
Anticipated ¹H NMR Data (in DMSO-d₆)
The chemical shifts are predictions based on typical values for similar structural motifs.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.8 - 8.0
Singlet (s)
1H
H-6
Aromatic proton on the electron-deficient pyrimidine ring.
~6.5 - 7.0
Broad Singlet (br s)
2H
-NH₂
Exchangeable protons of the primary amine.
~5.0 - 5.5
Triplet (t)
1H
-CH₂OH
Exchangeable proton, may couple to adjacent CH₂.
~4.3 - 4.5
Doublet (d)
2H
-CH₂ OH
Methylene protons adjacent to the hydroxyl group.
~4.2 - 4.4
Quartet (q)
2H
-OCH₂ CH₃
Methylene protons of the ethoxy group, split by the methyl group.
~1.2 - 1.4
Triplet (t)
3H
-OCH₂CH₃
Methyl protons of the ethoxy group, split by the methylene group.
Anticipated ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~165 - 170
C-2
Carbon attached to two nitrogens and an oxygen (ethoxy group).
~160 - 165
C-4
Carbon attached to two nitrogens and the amino group.
~155 - 160
C-6
Aromatic CH carbon in the pyrimidine ring.
~105 - 110
C-5
Carbon bearing the hydroxymethyl group.
~60 - 65
-O CH₂CH₃
Methylene carbon of the ethoxy group.
~55 - 60
-C H₂OH
Methylene carbon of the hydroxymethyl group.
~14 - 16
-OCH₂C H₃
Methyl carbon of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula and to gain structural information from fragmentation patterns.
[9]
Causality of Application
MS provides the most accurate determination of the molecular weight of (4-Amino-2-ethoxypyrimidin-5-yl)methanol, serving as a definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₇H₁₁N₃O₂). Furthermore, the fragmentation pattern observed under specific ionization conditions (e.g., Electron Ionization) can validate the connectivity of the functional groups.
[1]
Experimental Protocol
Ionization Method Selection:
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. It typically yields the protonated molecule [M+H]⁺.
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. The sample is introduced into the source and bombarded with high-energy electrons. It yields a molecular ion (M⁺˙) and numerous fragment ions.
Instrumentation: Introduce the sample into a mass spectrometer (e.g., Q-TOF for HRMS or a quadrupole for standard analysis).
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺˙) and major fragment ions. Propose fragmentation pathways consistent with the molecular structure.
Caption: Workflow for Mass Spectrometry Analysis.
Anticipated Spectroscopic Data
The fragmentation of substituted pyrimidines is heavily influenced by the nature of the substituents.
[1][9]
m/z Value
Ion
Potential Origin
170.09
[M+H]⁺
Protonated molecular ion (common in ESI).
169.08
[M]⁺˙
Molecular ion (common in EI).
152.08
[M-NH₃]⁺˙
Loss of ammonia from the amino group.
140.06
[M-C₂H₅]⁺
Loss of an ethyl radical from the ethoxy group.
| 138.07 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
Integrated Spectroscopic Analysis: A Self-Validating System
A single spectroscopic technique is rarely sufficient for the unequivocal identification of a novel or synthesized compound. The strength of this characterization guide lies in the integration of orthogonal techniques, where each method validates the others.
MS confirms the molecular weight (169.18 g/mol ) and formula (C₇H₁₁N₃O₂).
FTIR confirms the presence of the key functional groups: -NH₂, -OH, -OCH₂CH₃, and the aromatic pyrimidine ring.
¹³C NMR confirms the presence of 7 unique carbon atoms, consistent with the molecular formula.
¹H NMR confirms the number and connectivity of all 11 protons, aligning perfectly with the proposed structure.
UV-Vis confirms the presence of the conjugated aromatic system.
Together, these techniques provide a comprehensive and self-validating spectroscopic profile of (4-Amino-2-ethoxypyrimidin-5-yl)methanol, establishing its structural identity with a high degree of confidence essential for further research and development.
References
BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
Unknown Author. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
Unknown Author. (2002, April). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 40(4), 293-299.
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
Unknown Author. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
Unknown Author. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
Unknown Author. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate.
Unknown Author. (2022, November 2). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports.
Unknown Author. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
Unknown Author. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography A.
Tsujimoto, T., et al. (1979, January 1). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27.
Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy.
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
Unknown Author. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
Unknown Author. (n.d.). Comparison of UV-vis absorption spectra of.... ResearchGate.
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
ChemicalBook. (2025, July 24). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL.
Unknown Author. (2019, August 3). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI.
Unknown Author. (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research, 20(4), 585-591.
Steck, E.A., & Ewing, G.W. (1948). Absorption spectra of heterocyclic compounds. II. Amino-derivatives of pyridine, quinoline and isoquinoline. Journal of the American Chemical Society, 70, 3397-3406.
Manasa Life Sciences. (n.d.). (4-Aminopyrimidin-5-yl)methanol.
Unknown Author. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). MDPI.
Shahab, S., et al. (2017). Interaction between new synthesized derivative of (E, E)-azomethines and BN (6,6-7) nanotube for medical applications: Geometry optimization, molecular structure, spectroscopic (NMR, UV/Vis, excited state), FMO, MEPand HOMO-LUMO investigations. Journal of Molecular Structure, 1146, 881-888.
(4-Amino-2-ethoxypyrimidin-5-yl)methanol safety data sheet and in vitro toxicity
As a Senior Application Scientist, I approach the toxicological and physicochemical profiling of small-molecule intermediates not merely as a compliance exercise, but as a foundational step in predictive drug design. (4-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the toxicological and physicochemical profiling of small-molecule intermediates not merely as a compliance exercise, but as a foundational step in predictive drug design. (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS No. 90008-65-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and nucleic acid analogs[1].
While its structural geometry makes it an exceptional pharmacophore, these same features introduce specific safety and off-target liabilities. This technical guide deconstructs the structural causality behind its Safety Data Sheet (SDS) profile and establishes a self-validating in vitro workflow for evaluating its cytotoxicity.
Physicochemical Profiling & Structural Causality
To understand the toxicity of (4-Amino-2-ethoxypyrimidin-5-yl)methanol, we must first dissect its molecular architecture. The molecule is defined by three critical functional groups attached to a planar pyrimidine core, each contributing to its biological reactivity and physicochemical behavior.
The 4-Aminopyrimidine Core: This is a privileged scaffold in medicinal chemistry. The exocyclic amine (C4) and the adjacent pyrimidine nitrogen (N3) act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing it to act as an[2].
The 2-Ethoxy Group: This ether linkage modulates the molecule's lipophilicity (LogP), enhancing passive cellular permeability while occupying solvent-exposed or ribose-binding pockets within protein targets.
The 5-Hydroxymethyl Group: This moiety provides an additional vector for hydrogen bonding, often interacting with gatekeeper residues or the DFG motif in kinase active sites, which can inadvertently increase off-target promiscuity[3].
Fig 1. Structure-Activity Relationship (SAR) of the pyrimidine scaffold.
Highly favorable for passive transcellular permeability.
Predicted LogP
~0.5 - 1.2
Balanced aqueous solubility; low risk of severe bioaccumulation.
H-Bond Donors
3 (NH₂, OH)
Enables strong target engagement but increases risk of off-target binding.
H-Bond Acceptors
4 (N, N, O, O)
Facilitates interaction with polar amino acid residues in off-target proteins.
Safety Data Sheet (SDS) Deconstruction & Hazard Mitigation
Standard SDS documents list hazards, but they rarely explain why a chemical is hazardous. For (4-Amino-2-ethoxypyrimidin-5-yl)methanol, the GHS classifications are a direct consequence of its ability to penetrate biological membranes and interfere with cellular homeostasis.
Table 2: Mechanistic SDS Deconstruction
Hazard Class
GHS Code
Mechanistic Cause
Mitigation Protocol
Acute Oral Toxicity
H302
Rapid GI absorption due to favorable LogP; systemic interference with nucleic acid metabolism.
Use localized engineering controls (fume hood); prohibit food/drink in the workspace.
Skin Irritation
H315
Non-covalent binding to epidermal proteins and localized disruption of lipid bilayers.
Nitrile gloves (min. 0.11 mm thickness, >480 min breakthrough); double-gloving for bulk handling.
Eye Irritation
H319
High mucosal permeability; localized pH disruption and osmotic stress in corneal tissue.
EN166 compliant safety goggles; immediate access to an emergency eyewash station.
Respiratory Irritation
H335
Particulate deposition in alveoli leading to localized inflammation and macrophage activation.
Type ABEK half-face respirator required during powder transfer or aerosol-generating procedures.
In Vitro Toxicity: Mechanistic Pathways
When exposed to human cell lines, pyrimidine derivatives exhibit toxicity through two primary mechanistic axes:
Kinase Polypharmacology (Off-Target Binding): The 4-aminopyrimidine structural mimicry of adenine leads to unintended binding at the ATP-binding sites of essential kinases. This off-target inhibition disrupts intracellular signaling cascades, ultimately leading to mitochondrial stress, reactive oxygen species (ROS) generation, and apoptosis[2].
Nucleic Acid Interference: Pyrimidine analogs can act as competitive inhibitors for enzymes involved in DNA repair and RNA processing. For instance, specific 4-aminopyrimidine derivatives have been shown to act as, preventing the excision of damaged bases and triggering cell cycle arrest[4].
Fig 2. Mechanistic toxicity pathways of 4-aminopyrimidine derivatives.
Experimental Workflow: Self-Validating In Vitro Toxicity Assay
To accurately quantify the cytotoxic threshold of this compound, we must decouple general metabolic suppression from programmed cell death. As an Application Scientist, I mandate a self-validating multiplexed assay design. Every step must contain internal controls to prove the assay is functioning correctly.
In vitro toxicity assessments of pyrimidine derivatives commonly utilize robust, metabolically active cell lines like HEK-293 to determine baseline IC50 values without the confounding variables of cancer-specific hyperactivated pathways[5].
Phase 1: Matrix Preparation & Cell Seeding
Protocol: Seed HEK-293 cells at 10,000 cells/well in a white, clear-bottom 96-well microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours.
Causality: The 24-hour window allows cells to re-establish cytoskeletal adherence and return to logarithmic growth. Using white plates prevents luminescent signal cross-talk between adjacent wells during the readout phase.
Phase 2: Compound Administration & Controls
Protocol: Prepare a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in 0.1% DMSO. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine).
Causality: The broad concentration range captures both high-affinity off-target kinase effects (typically <10 µM) and low-affinity generalized toxicity (>50 µM). Staurosporine, a pan-kinase inhibitor, serves as a self-validating positive control, proving the assay's sensitivity to kinase-mediated apoptosis. The vehicle control ensures the solvent itself is not driving the baseline toxicity.
Phase 3: Multiplexed Readout (72-Hour Post-Dose)
Protocol: Add Caspase-Glo® 3/7 Reagent to measure apoptosis, followed by CellTiter-Glo® Reagent to quantify total ATP (cellular viability).
Causality: ATP depletion is a direct, early marker of mitochondrial dysfunction and cell death. By multiplexing this with a Caspase-3/7 readout, we can definitively state whether the compound induces programmed apoptosis (Caspase spike + ATP drop) or acute necrosis (ATP drop without Caspase activation).
Fig 3. Self-validating in vitro toxicity screening workflow.
Conclusion
(4-Amino-2-ethoxypyrimidin-5-yl)methanol is a potent and versatile chemical intermediate. However, its structural homology to biological purines and pyrimidines necessitates stringent handling protocols and rigorous in vitro toxicity profiling. By understanding the causality behind its chemical interactions—specifically its propensity for kinase hinge binding and nucleic acid interference—researchers can better predict its toxicological liabilities and design safer downstream drug candidates.
References
Klaeger, S., et al. "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors". National Institutes of Health (PMC). Available at: [Link]
Brigotti, M., et al. "4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1". Nucleic Acids Research. Available at: [Link]
Singh, A., et al. "Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles". ACS Omega. Available at: [Link]
Wu, P., et al. "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry". National Institutes of Health (PMC). Available at: [Link]
Comprehensive Pharmacokinetic Profiling of (4-Amino-2-ethoxypyrimidin-5-yl)methanol Derivatives: A Technical Guide for Preclinical Development
Executive Summary & Pharmacophore Rationale The (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold (CAS: 90008-65-4) is a highly versatile and privileged building block in modern medicinal chemistry. Pyrimidine scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
The (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold (CAS: 90008-65-4) is a highly versatile and privileged building block in modern medicinal chemistry. Pyrimidine scaffolds are ubiquitous in pharmacology, frequently serving as the core structure for novel kinase inhibitors, anti-infectives, and CNS-active agents[1].
The structural features of this specific pyrimidine derivative directly dictate its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) behavior. Understanding the causality behind these structural interactions is critical for rational drug design:
4-Amino Group: Essential for target engagement (e.g., acting as a critical hydrogen bond donor in the hinge region of kinases) but susceptible to N-oxidation.
2-Ethoxy Group: Modulates the lipophilicity of the molecule to enhance membrane permeability. However, it presents a metabolic liability for Cytochrome P450 (CYP)-mediated O-dealkylation[2].
5-Methanol Group: Provides a hydrophilic vector that improves aqueous solubility and serves as a primary site for Phase II conjugation (specifically, UGT-mediated glucuronidation).
This whitepaper outlines the authoritative methodologies required to profile the pharmacokinetics of novel therapeutics derived from this scaffold.
Bioanalytical Method Development (LC-MS/MS)
To accurately profile the PK of these derivatives in biological matrices, a robust, highly sensitive bioanalytical method is required. Because pyrimidines are basic compounds, positive electrospray ionization (ESI+) coupled with Multiple Reaction Monitoring (MRM) is the industry gold standard for quantification[3].
LC-MS/MS Bioanalytical Workflow for Pyrimidine Derivatives
Protocol 1: Plasma Sample Extraction and LC-MS/MS Analysis
Self-Validating System: This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into every sample. If the SIL-IS peak area deviates by >15% from the mean, it immediately flags matrix-induced ion suppression or extraction failures, invalidating that specific well and ensuring data integrity.
Spike and Quench: Aliquot 50 µL of study plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (100 ng/mL).
Causality: Cold organic solvent instantly denatures and precipitates plasma proteins, halting any residual ex vivo enzymatic degradation and preventing LC column fouling.
Agitation and Centrifugation: Vortex the plate for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
Causality: High-speed centrifugation tightly pellets the denatured proteins, yielding a clear, particulate-free supernatant for injection.
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Causality: The acidic modifier (formic acid) ensures the pyrimidine nitrogens remain protonated, enhancing retention on the reverse-phase column and drastically improving ionization efficiency in the mass spectrometer.
Detection: Monitor the specific Q1/Q3 mass transitions for the parent derivative and the SIL-IS using a triple quadrupole mass spectrometer.
In Vitro Metabolic Profiling and Biotransformation
Understanding the metabolic fate of the (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold is critical for predicting in vivo clearance. Cytochrome P450 isoforms, predominantly CYP3A4 and CYP2C9, drive the Phase I metabolism of pyrimidines, accounting for the majority of clinical drug metabolism[4].
Primary Metabolic Pathways of the (4-Amino-2-ethoxypyrimidin-5-yl)methanol Scaffold
Protocol 2: Liver Microsomal Stability Assay
Self-Validating System: This assay is run concurrently with a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If the intrinsic clearance (
CLint
) of Verapamil falls outside the historical acceptable range, the entire assay plate is voided. This validates that the microsomes were enzymatically active during the experiment.
Pre-incubation: Combine the pyrimidine derivative (1 µM final concentration) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
Causality: Establishes thermal equilibrium before the reaction begins, ensuring uniform enzyme kinetics.
Initiation: Add NADPH regenerating system (1 mM final) to initiate the reaction.
Causality: CYP450 enzymes are obligate demanders of NADPH; it provides the necessary electron transfer required for oxidative metabolism (e.g., O-deethylation).
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench in 150 µL of cold acetonitrile containing the SIL-IS.
Causality: Generates a precise kinetic decay curve to calculate the in vitro half-life (
t1/2
) and intrinsic clearance.
Data Presentation: In Vitro Metabolic Stability
Compound
HLM
CLint
(µL/min/mg)
RLM
CLint
(µL/min/mg)
HLM
t1/2
(min)
Predominant Pathway
Derivative A (Unsubstituted)
45.2
62.1
30.6
O-Deethylation
Derivative B (Fluorinated)
12.4
18.5
111.8
Glucuronidation
Verapamil (Positive Control)
185.3
210.4
7.5
N-Dealkylation
Warfarin (Negative Control)
< 5.0
< 5.0
> 200
N/A
In Vivo Pharmacokinetics & Bioavailability
The ultimate test of the scaffold's viability is its in vivo performance. A standard rodent PK study compares intravenous (IV) and oral (PO) administration to calculate absolute bioavailability (
F%
), systemic clearance (
CL
), and volume of distribution (
Vss
).
In Vivo Pharmacokinetic Study Design and Execution Logic
Protocol 3: In Vivo Rat PK Study
Formulation: Formulate the derivative in 5% DMSO / 10% Solutol / 85% Saline.
Causality: While the 5-methanol group provides some hydrophilicity, pyrimidine derivatives often exhibit moderate overall aqueous solubility. This cosolvent system ensures the drug is fully dissolved for IV administration, preventing fatal micro-embolisms in the animal.
Dosing: Administer 1 mg/kg IV via the lateral tail vein (N=3) and 10 mg/kg PO via oral gavage (N=3) to Sprague-Dawley rats.
Sampling: Collect serial blood samples via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Causality: This specific temporal spread captures both the rapid distribution phase (alpha phase) immediately following IV dosing and the terminal elimination phase (beta phase) necessary for accurate AUC calculation.
Analysis: Process plasma using Protocol 1 and calculate PK parameters using Non-Compartmental Analysis (NCA).
Data Presentation: In Vivo PK Parameters (Derivative A)
Parameter
Units
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Cmax
ng/mL
1240 ± 150
850 ± 95
Tmax
hr
0.083
1.5
AUC0−∞
hr*ng/mL
2100 ± 220
6800 ± 540
CL
mL/min/kg
7.9
N/A
Vss
L/kg
1.2
N/A
Bioavailability (
F
)
%
N/A
32.4%
References
[2] Title: CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Source: Drug Metab Pharmacokinet / PubMed. URL: 2
Catalytic Pathways to (4-Amino-2-ethoxypyrimidin-5-yl)methanol: An Essential Building Block for Drug Discovery
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry (4-Amino-2-ethoxypyrimidin-5-yl)methanol is a highly functionalized pyrimidine derivative that serves as a critical building block in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
(4-Amino-2-ethoxypyrimidin-5-yl)methanol is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. The pyrimidine scaffold is a cornerstone of medicinal chemistry, with the 4-amino-5-(hydroxymethyl)pyrimidine core being a key pharmacophore in various therapeutic agents. The strategic placement of the amino, ethoxy, and hydroxymethyl groups on this heterocyclic system offers multiple points for diversification, enabling the fine-tuning of molecular properties to optimize drug efficacy, selectivity, and pharmacokinetic profiles. This application note provides detailed protocols for the catalytic synthesis of this valuable intermediate, focusing on robust and scalable methodologies suitable for researchers in drug development and organic synthesis.
Strategic Overview: A Two-Stage Catalytic Approach
The synthesis of (4-Amino-2-ethoxypyrimidin-5-yl)methanol is most effectively achieved through a two-stage process that combines a classical heterocyclic ring formation with a subsequent catalytic reduction. This strategy ensures high yields and purity of the final product. The overall synthetic workflow is outlined below:
Figure 1: General two-stage synthetic workflow for (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Part 1: Synthesis of the Pyrimidine Core and C5-Formylation
The initial phase of the synthesis focuses on constructing the 4-amino-2-ethoxypyrimidine ring system, followed by the introduction of a formyl group at the C5 position.
Protocol 1.1: Synthesis of 4-Amino-2-ethoxypyrimidine
This protocol describes the cyclocondensation reaction to form the pyrimidine ring. The synthesis of the analogous 4-amino-2,6-dimethoxypyrimidine from ethyl cyanoacetate and urea is a well-established procedure.[1][2] A similar approach can be adapted for the synthesis of the 2-ethoxy derivative.
Materials:
Ethyl 3,3-diethoxypropanoate
Guanidine hydrochloride
Sodium ethoxide
Anhydrous ethanol
Standard glassware for organic synthesis
Procedure:
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
To the sodium ethoxide solution, add guanidine hydrochloride and stir until a homogenous mixture is obtained.
Slowly add ethyl 3,3-diethoxypropanoate to the reaction mixture at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-amino-2-ethoxypyrimidine.
Protocol 1.2: Vilsmeier-Haack Formylation of 4-Amino-2-ethoxypyrimidine
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[3][4][5]
Materials:
4-Amino-2-ethoxypyrimidine
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Anhydrous 1,2-dichloroethane (DCE) or chloroform
Sodium acetate solution
Standard glassware for organic synthesis
Procedure:
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of DMF in anhydrous DCE to 0 °C.
Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of 4-amino-2-ethoxypyrimidine in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.[6]
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture with a saturated sodium acetate solution.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel to yield 4-amino-2-ethoxy-5-formylpyrimidine.
Part 2: Catalytic Reduction of 4-Amino-2-ethoxy-5-formylpyrimidine
The final step involves the selective catalytic reduction of the aldehyde functionality to the corresponding primary alcohol. Transfer hydrogenation is an advantageous method, avoiding the need for high-pressure hydrogenation equipment.
Causality Behind Experimental Choices in Catalytic Transfer Hydrogenation
The choice of catalyst and hydrogen donor is critical for achieving high yield and selectivity in the reduction of the formyl group without affecting other functionalities on the pyrimidine ring.
Catalyst: Ruthenium, Iridium, and Nickel complexes are highly effective for transfer hydrogenation.[7][8] Iridium catalysts, in particular, have shown exceptional activity and selectivity for the reduction of aldehydes.[3]
Hydrogen Donor: Isopropanol and formic acid are commonly used and efficient hydrogen donors. Methanol can also be employed, offering a cost-effective and readily available option.[7][9][10] The choice of hydrogen donor can influence reaction kinetics and should be optimized for the specific substrate.
Protocol 2.1: Iridium-Catalyzed Transfer Hydrogenation
This protocol utilizes a robust iridium catalyst for the efficient reduction of the pyrimidine-5-carbaldehyde.
In a Schlenk flask under an inert atmosphere, dissolve [Cp*IrCl₂]₂ and the chosen ligand in the anhydrous solvent.
Stir the mixture at room temperature for a designated time to allow for catalyst pre-formation.
Add 4-amino-2-ethoxy-5-formylpyrimidine and the hydrogen donor (e.g., sodium formate or isopropanol) to the reaction mixture.
Heat the reaction to a specified temperature (typically 60-80 °C) and monitor its progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Figure 2: Simplified catalytic cycle for transfer hydrogenation of an aldehyde.
Data Summary
Step
Reaction
Key Reagents
Catalyst
Typical Yield
1.1
Pyrimidine Synthesis
Ethyl 3,3-diethoxypropanoate, Guanidine
Sodium Ethoxide
Good to Excellent
1.2
Formylation
POCl₃, DMF
-
High
2.1
Catalytic Reduction
4-Amino-2-ethoxy-5-formylpyrimidine
Iridium or Ruthenium complex
Excellent
Conclusion and Future Perspectives
The synthetic routes outlined in this application note provide reliable and scalable methods for the preparation of (4-Amino-2-ethoxypyrimidin-5-yl)methanol. The two-stage approach, combining a robust formylation with a highly efficient catalytic reduction, offers a practical pathway for obtaining this key building block in high purity and yield. Future research may focus on the development of one-pot procedures that combine the formylation and reduction steps, further streamlining the synthesis and enhancing its overall efficiency. Additionally, the exploration of biocatalytic reduction methods could offer a greener and more sustainable alternative for the final reduction step.
References
Wu, X., Liu, J., Li, X., Zanotti-Gerosa, A., Hancock, F., Vinci, D., Ruan, J., & Xiao, J. (2006). On Water and in Air: Fast and Highly Chemoselective Transfer Hydrogenation of Aldehydes with Iridium Catalysts. Angewandte Chemie International Edition, 45(40), 6718-6722. [Link]
One-pot facile and mild construction of densely functionalized pyrimidines in water via consecutive C–C and C–S bonds formation. RSC Advances. [Link]
One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330. [Link]
A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN111039876A.
Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Dalton Transactions. [Link]
How to synthesise 4-oxo-6-amino-pyrimidine-2-one? - ResearchGate. [Link]
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. ACS Sustainable Chemistry & Engineering. [Link]
A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN109232441B.
Transfer Hydrogenation. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
Transfer hydrogenation of aryl and aliphatic aldehydes. Reaction conditions. - ResearchGate. [Link]
A kind of preparation method of 4- amino -2,6- dimethoxypyridins. CN105646373B.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research, 2014, 6(4):720-726. [Link]
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical Health Risks. [Link]
Methanol as Hydrogen Source: Transfer Hydrogenation of Aldehydes near Room Temperature. University of Liverpool. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of (4-Amino-2-ethoxypyrimidin-5-yl)methanol into Kinase Inhibitor Scaffolds
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Design
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & Structural Rationale
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 4-aminopyrimidine motif is a well-established hinge-binding pharmacophore, extensively utilized in the design of inhibitors targeting kinases such as B-Raf, EGFR, and Aurora kinases[1][2][3].
(4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) represents a highly versatile building block for late-stage diversification in drug discovery. Its structural logic is tripartite:
The 4-Aminopyrimidine Core: Acts as the primary anchor. The pyrimidine nitrogen (N1/N3) and the exocyclic 4-amino group form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Cys532 in B-Raf or Met790 in EGFR)[1][2].
The 2-Ethoxy Substituent: Projects toward the solvent-exposed channel or the ribose-binding pocket. The ethoxy group provides a favorable balance of lipophilicity (modulating ClogP) while resisting rapid oxidative dealkylation better than its methoxy counterpart.
The 5-Hydroxymethyl Group: Serves as the primary synthetic handle. Because it points toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif, extending this vector allows medicinal chemists to access deep hydrophobic pockets, enabling the design of highly selective Type I½ or Type II inhibitors[2][4].
Pharmacophore mapping of the pyrimidine scaffold in the kinase ATP-binding site.
Synthetic Workflows & Mechanistic Causality
To leverage the 5-hydroxymethyl group for library generation, two primary divergent pathways are typically employed: Pathway A (Oxidation to Aldehyde) and Pathway B (Conversion to Halomethyl) . The choice of pathway is dictated by the nucleophilicity of the appending group and the desired linker stability.
Divergent synthetic workflows for functionalizing the 5-hydroxymethyl pyrimidine scaffold.
Pathway A: Selective Oxidation and Reductive Amination
Causality & Rationale: The primary alcohol must be oxidized to an aldehyde (4-amino-2-ethoxypyrimidine-5-carbaldehyde) to undergo reductive amination. Activated Manganese Dioxide (MnO₂) is the oxidant of choice. Unlike Swern oxidation or Dess-Martin periodinane (DMP), which can lead to unwanted formylation or over-oxidation of the unprotected 4-amino group, MnO₂ selectively oxidizes allylic and benzylic-type alcohols (the pyrimidine 5-position behaves as a pseudo-benzylic position) without touching the primary amine.
Protocol A: Self-Validating Oxidation
Reaction Setup: Dissolve (4-Amino-2-ethoxypyrimidin-5-yl)methanol (1.0 eq) in anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (0.1 M concentration).
Reagent Addition: Add activated MnO₂ (10.0 eq). Note: The large excess is required due to the surface-active nature of the heterogeneous MnO₂ reaction.
Execution: Stir the suspension vigorously at 45°C for 12–16 hours.
Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, lower Rf) will convert to a higher Rf spot.
Workup: Filter the reaction mixture through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate in vacuo.
Validation (Analytical): Confirm the product via ¹H-NMR. A successful reaction is self-validated by the disappearance of the aliphatic CH₂ (~4.5 ppm) and the appearance of a sharp aldehyde singlet far downfield at ~9.8–10.2 ppm .
Pathway B: Halogenation and Sₙ2 Displacement
Causality & Rationale: For direct Sₙ2 displacement by bulky or less nucleophilic amines (e.g., substituted piperazines), the alcohol is converted to a chloromethyl intermediate using Thionyl Chloride (SOCl₂). The highly acidic conditions inherently protonate the 4-amino group (forming the HCl salt), which temporarily masks its nucleophilicity, preventing intermolecular cross-linking or polymerization during the reaction.
Protocol B: Chlorination and Displacement
Reaction Setup: Suspend the starting material (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere.
Reagent Addition: Dropwise add SOCl₂ (3.0 eq), followed by a catalytic amount of DMF (0.1 eq) to generate the Vilsmeier-Haack type intermediate, accelerating chlorination.
Execution: Allow the reaction to warm to room temperature and stir for 2 hours.
Validation (In-Process): Evaporate a small aliquot and check via MS (ESI+). Look for the characteristic isotopic pattern of chlorine [M+H]⁺ and[M+2+H]⁺ in a 3:1 ratio.
Workup: Concentrate the mixture in vacuo to remove excess SOCl₂. Crucial Step: Do not attempt to purify the free base of the chloromethyl intermediate, as it is prone to self-condensation. Use the crude HCl salt immediately.
Sₙ2 Displacement: Dissolve the crude intermediate in anhydrous DMF. Add the desired secondary amine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the HCl salt and drive the reaction. Stir at 60°C for 4 hours.
Quantitative Data Presentation
The functionalization of the 5-position dramatically alters the physicochemical properties and target profile of the resulting kinase inhibitor. Table 1 summarizes the expected impact of various derivatizations.
Table 1: Physicochemical and Targeting Impact of 5-Position Functionalization
5-Position Modification
Target Kinase Pocket
Impact on ClogP
Impact on Aqueous Solubility
Typical Synthetic Route
-CH₂OH (Starting Material)
Gatekeeper / Solvent
Baseline
High
N/A
-CHO (Intermediate)
N/A (Reactive)
Slight Increase
Moderate
MnO₂ Oxidation
-CH₂-NR₂ (Aliphatic Amine)
Solvent Channel / DFG
Decrease
Very High (at low pH)
Reductive Amination
-CH₂-Aryl
Deep Hydrophobic Pocket
Significant Increase
Low
Cross-Coupling / Sₙ2
-CH₂-O-Alkyl
Ribose Pocket
Moderate Increase
Moderate
Williamson Ether Synthesis
Note: Incorporating basic amines (e.g., -CH₂-NR₂) at the 5-position is a proven strategy to improve the aqueous solubility of pyrimidine-based inhibitors, addressing dissolution limitations often observed in early-stage oncology compounds[1].
Application Notes & Troubleshooting
Regioselectivity Concerns: When performing electrophilic aromatic substitutions or cross-coupling on similar pyrimidine scaffolds, the 4-amino group can occasionally interfere. However, because the 5-position is already functionalized with a hydroxymethyl group in this specific scaffold, the risk of unwanted C5-substitution is eliminated.
Solubility of the Starting Material: (4-Amino-2-ethoxypyrimidin-5-yl)methanol can exhibit poor solubility in non-polar solvents. If reactions in DCM are sluggish, switching to a polar aprotic solvent like THF or 1,4-Dioxane is recommended.
Overcoming Resistance: Inhibitors utilizing the 4-aminopyrimidine core have been successfully deployed against mutant kinases (e.g., EGFR T790M). When designing compounds to overcome gatekeeper mutations, ensure that the moiety attached to the 5-hydroxymethyl vector possesses sufficient rotational freedom to avoid steric clashes with bulky mutated residues (like Methionine or Isoleucine)[2].
References
Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors
Source: Molecules - MDPI
URL:[Link]
Application Note: Advanced Synthetic Protocols for Pyrimidine Derivatives from (4-Amino-2-ethoxypyrimidin-5-yl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context The pyrimidine nucleus is a "privileged scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Chemical Context
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents including kinase inhibitors, antivirals, and antifolates [1]. Among the vast library of pyrimidine building blocks, (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) stands out due to its highly functionalized nature. The molecule presents three orthogonal reactive sites:
C4-Primary Amine: Capable of participating in cross-coupling, acylation, or acting as an internal directing group.
C2-Ethoxy Ether: Provides lipophilicity and can be selectively cleaved under strongly acidic conditions to yield a 2-oxo/hydroxy pyrimidine.
C5-Hydroxymethyl Group: The primary site for divergent derivatization, acting as a handle for oxidation, halogenation, or etherification.
This application note details the causality-driven methodologies for converting the 5-hydroxymethyl group of (4-Amino-2-ethoxypyrimidin-5-yl)methanol into versatile synthetic intermediates, specifically focusing on the 5-carbaldehyde and 5-chloromethyl derivatives [2].
Strategic Reactivity Map & Mechanistic Rationale
To maximize the utility of (4-Amino-2-ethoxypyrimidin-5-yl)methanol, synthetic routes must be designed to chemoselectively target the 5-hydroxymethyl group without degrading the pyrimidine ring or inadvertently oxidizing/alkylating the 4-amino group.
Oxidation (Pathway A): Standard chromium-based oxidants (e.g., Jones reagent) risk over-oxidation to the carboxylic acid and can degrade the electron-rich pyrimidine ring. Instead, activated Manganese Dioxide (MnO₂) is utilized. The C5-position behaves similarly to a benzylic position; MnO₂ provides a mild, surface-mediated oxidation that selectively yields the aldehyde while leaving the primary amine intact [4].
Chlorination (Pathway B): Conversion to the chloromethyl derivative using Thionyl Chloride (SOCl₂) is highly efficient. Crucially, this reaction is performed without an exogenous organic base (like triethylamine). The causality behind this choice is self-protection: the HCl generated during the reaction immediately protonates the pyrimidine ring and the 4-amino group, deactivating them against intermolecular nucleophilic attack (oligomerization) and driving the precipitation of the product as a stable hydrochloride salt [3].
Figure 1: Divergent synthetic pathways from (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Quantitative Data Summary
The following table summarizes the optimized parameters for the primary derivatization pathways.
SN2 displacement with amines/thiols to form kinase inhibitor cores [3].
5-Alkoxymethyl
NaH, Alkyl Halide, THF
0 °C to RT, 6-8 h
60 - 70%
Lipophilic tuning, prodrug synthesis.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, incorporating specific physical or analytical checkpoints to ensure reaction success without requiring immediate LC-MS/NMR confirmation.
Protocol A: Chemoselective Oxidation to 4-Amino-2-ethoxypyrimidine-5-carbaldehyde
This protocol utilizes heterogeneous oxidation to prevent amine degradation.
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend (4-Amino-2-ethoxypyrimidin-5-yl)methanol (5.0 g, 29.5 mmol) in anhydrous Chloroform (CHCl₃, 100 mL).
Reagent Addition: Add activated Manganese(IV) Oxide (MnO₂, 25.6 g, 295 mmol, ~10 equiv). Causality Note: A large excess of MnO₂ is required because the reaction occurs entirely on the surface of the insoluble oxidant.
Reaction: Attach a reflux condenser and heat the black suspension to a gentle reflux (approx. 60-65 °C) under an argon atmosphere for 14 hours.
Self-Validating Checkpoint: Spot the reaction on a TLC plate (Eluent: 5% MeOH in DCM). The starting material (lower Rf, UV active) should be completely consumed, replaced by a new, higher Rf spot that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of an aldehyde.
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot CHCl₃ (3 × 50 mL) and Ethyl Acetate (50 mL) to ensure full product recovery.
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde as a pale yellow solid. Triturate with cold diethyl ether to afford the pure product.
Analytical Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the -CH₂OH singlet at ~4.5 ppm and the emergence of a sharp aldehyde proton singlet at ~9.8 ppm.
Protocol B: Synthesis of 5-(Chloromethyl)-2-ethoxypyrimidin-4-amine Hydrochloride
This protocol leverages the generation of HCl for auto-protection and purification.
Preparation: Dissolve (4-Amino-2-ethoxypyrimidin-5-yl)methanol (3.0 g, 17.7 mmol) in anhydrous Dichloromethane (DCM, 60 mL) in a 100 mL flask. Cool the solution to 0 °C using an ice-water bath under nitrogen.
Reagent Addition: Add Thionyl Chloride (SOCl₂, 2.6 mL, 35.4 mmol, 2.0 equiv) dropwise over 15 minutes via syringe. Causality Note: Vigorous evolution of HCl and SO₂ gas will occur. The solution will initially turn clear, followed by the gradual precipitation of a white solid.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
Self-Validating Checkpoint: The formation of a dense, white precipitate (the hydrochloride salt of the product) is a visual indicator of reaction progression. The protonation prevents the 4-amino group from attacking the newly formed chloromethyl group of another molecule.
Workup & Isolation: Add cold diethyl ether (40 mL) to the reaction mixture to maximize precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 20 mL) to remove any residual SOCl₂.
Drying: Dry the white solid in vacuo to afford 5-(chloromethyl)-2-ethoxypyrimidin-4-amine hydrochloride.
Analytical Validation: ¹H NMR (D₂O) will show a shift of the C5-methylene protons from ~4.5 ppm (hydroxymethyl) to ~4.7-4.8 ppm (chloromethyl), with the pyrimidine aromatic proton shifting downfield due to protonation of the ring.
Protocol C: Downstream Nucleophilic Substitution (Synthesis of 5-((Alkylamino)methyl) derivatives)
Neutralization & Substitution: Add N,N-Diisopropylethylamine (DIPEA, 2.3 mL, 13.4 mmol, 3.0 equiv) to neutralize the HCl salt and act as an acid scavenger. Add the desired secondary amine (e.g., Morpholine, 0.43 g, 4.9 mmol, 1.1 equiv).
Reaction: Stir at 60 °C for 6 hours. The suspension will typically dissolve as the free base forms and reacts.
Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the target 5-((morpholino)methyl)-2-ethoxypyrimidin-4-amine.
Google Patents. (2013). WO2013127266A1 - Amido-benzyl sulfone and sulfoxide derivatives.
Google Patents. (2012). US20120184542A1 - Pyrido pyrimidines.
Technical Notes & Optimization
Troubleshooting
Overcoming solubility issues with (4-Amino-2-ethoxypyrimidin-5-yl)methanol in organic solvents
Welcome to the technical support center for (4-Amino-2-ethoxypyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (4-Amino-2-ethoxypyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this versatile building block. We will explore the underlying physicochemical reasons for these issues and provide a series of practical, field-tested troubleshooting strategies and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (4-Amino-2-ethoxypyrimidin-5-yl)methanol that influence its solubility in organic solvents?
A1: The solubility behavior of (4-Amino-2-ethoxypyrimidin-5-yl)methanol is governed by a combination of polar and non-polar functional groups within its structure. Understanding these features is the first step in troubleshooting.
Polar Hydrogen-Bonding Groups: The molecule possesses a primary amine (-NH₂) and a primary alcohol (-CH₂OH). Both groups are potent hydrogen bond donors and acceptors.
Pyrimidine Core: The heterocyclic aromatic ring contains two nitrogen atoms that are hydrogen bond acceptors.
Ethoxy Group: The ethyl ether (-OCH₂CH₃) is a moderately non-polar, lipophilic group.
The primary issue arises from strong intermolecular hydrogen bonding between the amine and hydroxyl groups of adjacent molecules in the solid state. This creates a highly stable crystal lattice structure, often referred to as having high "crystal lattice energy." For dissolution to occur, the solvent-solute interactions must be strong enough to overcome these powerful solute-solute interactions.[1][2] This molecular structure often leads to a "neither here nor there" solubility profile—it is often too polar for purely non-polar solvents and not polar enough for complete solubility in all polar solvents, especially if they cannot sufficiently disrupt its crystal lattice.
Q2: I'm observing very poor solubility in common non-polar and moderately polar solvents like toluene, dichloromethane (DCM), and diethyl ether. Why is this, and what should be my next step?
A2: This is a classic case of polarity mismatch. Solvents like toluene and hexane are non-polar and cannot form the strong hydrogen bonds necessary to break apart the compound's crystal lattice. While DCM and ether have some polarity, they are not effective hydrogen bond donors or acceptors and thus fail to adequately solvate the polar -NH₂ and -OH groups.
Your immediate next step should be to switch to a more polar solvent system. The goal is to use a solvent that can compete with the compound's self-association.
Q3: Which classes of organic solvents are the best starting points for solubilizing (4-Amino-2-ethoxypyrimidin-5-yl)methanol?
A3: Based on the compound's structure, the most promising solvents are those that are highly polar and can engage in hydrogen bonding. We recommend starting with the following, in order of general effectiveness:
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. Their high polarity and ability to accept hydrogen bonds are very effective at solvating the molecule.
Polar Protic Solvents: Alcohols such as methanol (MeOH) and ethanol (EtOH) can act as both hydrogen bond donors and acceptors, making them good candidates.[3][4]
Other Ethers: While diethyl ether is a poor choice, more polar cyclic ethers like tetrahydrofuran (THF) and 1,4-dioxane may offer moderate solubility and are often useful as co-solvents.[5]
The following table provides a general guide to expected solubility in common lab solvents.
Solvent Class
Example(s)
Polarity
H-Bonding Ability
Expected Solubility
Rationale
Polar Aprotic
DMSO, DMF
High
Acceptor
High
Excellent H-bond acceptors effectively solvate the -NH₂ and -OH groups.
Polar Protic
Methanol, Ethanol
High
Donor & Acceptor
Good to Moderate
Can disrupt the crystal lattice but may be less effective than DMSO/DMF.
Cyclic Ethers
THF, 1,4-Dioxane
Moderate
Acceptor
Moderate to Low
Can solvate the molecule to some extent; often better as a co-solvent.
Chlorinated
DCM, Chloroform
Moderate
Weak Acceptor
Poor
Lacks sufficient H-bonding capability to overcome solute-solute interactions.[6]
Aromatic
Toluene
Low
None
Very Poor
Polarity mismatch; cannot form hydrogen bonds.
Alkanes
Hexane, Heptane
Low
None
Very Poor
Polarity mismatch; cannot form hydrogen bonds.
Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to systematically solve solubility issues you may encounter during your experiments.
Issue 1: The compound is insoluble in my desired reaction solvent, which is non-polar (e.g., Toluene).
This is a frequent challenge in cross-coupling or condensation reactions where non-polar solvents are preferred. Direct dissolution is unlikely to work.
Strategy: Co-Solvent System
A co-solvent is a water-miscible or organic-miscible solvent added in a small quantity to the primary solvent to increase the solubility of a compound.[7][8] The co-solvent acts as a "bridge" between the polar solute and the non-polar bulk solvent.
Objective: To find the minimum amount of a polar co-solvent needed to solubilize (4-Amino-2-ethoxypyrimidin-5-yl)methanol in a non-polar bulk solvent.
To a vial, add the required amount of (4-Amino-2-ethoxypyrimidin-5-yl)methanol and the bulk non-polar solvent (e.g., 2 mL of Toluene).
While stirring, add the polar co-solvent dropwise (e.g., in 50 µL increments) from a microliter syringe.
Observe the mixture after each addition. Note the volume at which complete dissolution occurs.
Repeat the process for each co-solvent candidate to identify the most efficient one.
Validation: Before scaling up your reaction, ensure the chosen co-solvent system does not negatively impact your reaction chemistry (e.g., by reacting with your reagents).
Caption: Workflow for selecting an appropriate co-solvent.
Issue 2: My compound is intended for use in a reaction with acid-sensitive reagents, but it requires a protic solvent.
In this scenario, you need to enhance solubility in a solvent like ethanol or methanol without altering the pH.
Strategy: Temperature and Sonication
Increasing the temperature provides the kinetic energy needed to break the crystal lattice bonds.[9] Sonication provides mechanical energy to aid this process.
Causality: The solubility of most solids increases with temperature. However, aminopyrimidines can be susceptible to degradation at high temperatures or over long heating periods. A balance must be struck.
Recommendation:
Attempt to dissolve the compound at room temperature with vigorous stirring or sonication first.
If unsuccessful, gently warm the mixture (e.g., to 40-50°C) while stirring.
Avoid prolonged heating. Once dissolved, you may be able to cool the solution to the desired reaction temperature without immediate precipitation, creating a temporary supersaturated solution that is often sufficient for the reaction to proceed.
Self-Validation: Always run a small-scale control experiment where the compound is heated in the solvent for the expected reaction time and re-analyzed (e.g., by TLC or LC-MS) to check for degradation.
Issue 3: My reaction is performed in a polar protic solvent (e.g., Methanol), but the solubility is still limited, leading to a slurry and potentially slow reaction rates.
When the solvent itself is appropriate but insufficient, you can leverage the compound's chemical nature.
Strategy: In-Situ Salt Formation
The amino group on the pyrimidine ring is basic and can be protonated to form a salt. This salt will have significantly higher polarity and, consequently, much greater solubility in polar protic solvents. This is one of the most common and effective methods for improving the solubility of basic drugs and intermediates.[10][11]
Objective: To convert the free base of (4-Amino-2-ethoxypyrimidin-5-yl)methanol into a more soluble salt directly within the reaction flask.
Materials:
(4-Amino-2-ethoxypyrimidin-5-yl)methanol
Polar protic solvent (e.g., Ethanol)
Acid source (e.g., 2M HCl in diethyl ether, trifluoroacetic acid (TFA), or methanesulfonic acid)
Procedure:
Suspend the (4-Amino-2-ethoxypyrimidin-5-yl)methanol in your chosen protic solvent (e.g., Ethanol) in the reaction vessel.
While stirring, add a precisely measured amount of the acid (typically 1.0 to 1.1 equivalents relative to your compound).
In most cases, the suspension will clarify rapidly as the highly soluble salt is formed.
You can now proceed with the addition of your other reagents.
Critical Consideration: This method is only suitable if your subsequent reagents and the desired reaction outcome are stable under acidic conditions. The newly formed salt may have different reactivity compared to the free base.
Caption: Decision tree for using in-situ salt formation.
Issue 4: I am working on formulation for in vivo studies, and my compound is precipitating in aqueous buffers.
For drug development professionals, solubility in aqueous media is critical for bioavailability.
Strategy: Prodrug Approach
If formulation techniques like co-solvents or pH adjustment are insufficient or undesirable due to toxicity concerns, a prodrug strategy is a powerful chemical modification approach.[12] A prodrug is a chemically modified, inactive version of a drug that, after administration, is metabolized in vivo to release the active parent drug.[13][14]
For (4-Amino-2-ethoxypyrimidin-5-yl)methanol, a common strategy would be to transiently modify the primary alcohol.
Example: Esterification of the -CH₂OH group with a highly polar or ionizable moiety, such as an amino acid (e.g., L-valine) or a phosphate group.[12] This creates a highly water-soluble prodrug that can be cleaved by endogenous esterase or phosphatase enzymes in the body to release the active compound. This is an advanced strategy requiring significant synthetic chemistry expertise but is a proven method for overcoming fundamental solubility barriers in drug development.[15]
References
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Artini, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Scientific Reports. Available at: [Link]
Vigont, V., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
Khan, M. S., et al. (2024). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Staub, S., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules. Available at: [Link]
Patel, K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
Al-Karawi, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved March 27, 2026, from [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
Zhang, P., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
Optimizing reaction conditions for (4-Amino-2-ethoxypyrimidin-5-yl)methanol oxidation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the chemoselective oxidation of (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 900...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the chemoselective oxidation of (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4)[1].
Transforming the C5-hydroxymethyl group of this specific pyrimidine derivative into an aldehyde (4-amino-2-ethoxypyrimidine-5-carbaldehyde) is a critical step in synthesizing complex active pharmaceutical ingredients (APIs). However, the presence of an electron-donating C2-ethoxy group and a primary C4-amino group creates a highly electron-rich heterocycle. This structural environment introduces significant chemoselectivity challenges, requiring precise control over oxidant selection to prevent N-oxidation, over-oxidation, or ether cleavage.
Reaction Workflow & Oxidant Selection
Decision tree for selecting the optimal oxidant for pyrimidine methanol oxidation.
Troubleshooting Guide & FAQs
Q1: Why am I seeing over-oxidation to the carboxylic acid instead of the desired aldehyde?A: Over-oxidation is mechanistically driven by the presence of trace water in the reaction mixture. Water nucleophilically attacks the intermediate aldehyde to form a gem-diol (aldehyde hydrate), which is subsequently oxidized to the carboxylic acid[2].
Solution: Ensure strictly anhydrous conditions. If using Manganese Dioxide (
MnO2
), it must be rigorously activated (baked at 120 °C under vacuum) prior to use to remove adsorbed moisture[3]. Alternatively, switch to a non-aqueous hypervalent iodine reagent like Dess-Martin Periodinane (DMP), which inherently arrests the oxidation at the aldehyde stage[4].
Q2: My reaction with
MnO2
is incredibly slow or stalls at 50% conversion. How do I push it to completion?A: Heterogeneous oxidations rely entirely on the surface area and the specific crystal structure of the oxidant. Commercially available
MnO2
often loses its active
γ
-crystalline phase over time, reducing its single-electron transfer capability[3]. Furthermore, the highly polar C4-amino group on your substrate can strongly adsorb onto the
MnO2
surface, poisoning the catalyst and preventing further substrate turnover.
Solution: Use a large excess of activated
MnO2
(typically 10–15 equivalents by weight). If the reaction stalls, do not simply add more oxidant to the sludge; filter off the spent oxidant and resubject the filtrate to a fresh batch of
MnO2
. Elevating the temperature (e.g., refluxing in toluene instead of room-temperature dichloromethane) can also overcome activation energy barriers for stubborn substrates.
Q3: Can I use standard strong oxidants like
KMnO4
, mCPBA, or
H2O2
for this transformation?A: Absolutely not. The C2-ethoxy group acts as a strong electron-donating group, making the pyrimidine nitrogens highly electron-rich and nucleophilic. Reagents like mCPBA or hydrogen peroxide will preferentially undergo electrophilic attack at the basic nitrogens to form pyrimidine N-oxides before the primary alcohol is fully oxidized[5]. Mild, chemoselective reagents (
MnO2
, DMP, or Swern conditions) are strictly required to maintain the integrity of the pyrimidine core.
Q4: How do I efficiently remove residual manganese byproducts during scale-up?A: Finely divided
MnO2
particles can form stubborn colloidal suspensions that easily pass through or clog standard filter paper, leading to metal contamination in downstream API synthesis.
Solution: Filter the crude reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with hot ethyl acetate or dichloromethane to ensure complete recovery of the highly polar product. If manganese leaching is suspected in the filtrate, washing the organic layer with a 10% aqueous solution of EDTA or Rochelle salt will sequester trace metal ions.
Experimental Protocols
Protocol A: Heterogeneous Oxidation using Activated
MnO2
(Preferred for Scale-up)
This protocol is the industry standard for scaling up pyrimidine oxidations due to its high chemoselectivity and avoidance of shock-sensitive reagents[3].
Preparation: Dissolve (4-Amino-2-ethoxypyrimidin-5-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) or toluene (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
Activation & Addition: Add freshly activated
MnO2
(10.0 equiv by weight relative to the substrate) in a single portion. (Critical Step: Ensure
MnO2
is activated by heating at 120 °C under vacuum for 24 hours prior to use).
Reaction: Stir the black suspension vigorously at room temperature (if using DCM) or 80 °C (if using toluene) for 12–24 hours. Monitor reaction progression via LC-MS or TLC (eluent: 5% Methanol in DCM).
Workup: Once the starting material is consumed, filter the suspension through a 2-inch pad of Celite. Rinse the filter cake thoroughly with hot ethyl acetate (
3×30
mL) to extract any product adsorbed to the manganese surface.
Isolation: Concentrate the combined organic filtrates under reduced pressure to afford the crude 4-amino-2-ethoxypyrimidine-5-carbaldehyde.
Protocol B: Homogeneous Oxidation using Dess-Martin Periodinane (Preferred for Rapid Lab-Scale)
DMP provides rapid, homogeneous oxidation with excellent yields, making it ideal for medicinal chemistry SAR campaigns[4].
Preparation: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
Addition: Add Dess-Martin Periodinane (1.2–1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Quench: Quench the reaction by adding a 1:1 mixture of saturated aqueous
NaHCO3
and saturated aqueous
Na2S2O3
(20 mL). Stir vigorously for 30 minutes until the organic layer is completely clear (this step reduces unreacted DMP and iodinane byproducts into water-soluble compounds).
Extraction: Separate the layers. Extract the aqueous phase with additional DCM (
2×15
mL). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Quantitative Data Table: Comparison of Oxidants
Oxidant System
Typical Yield
Reaction Time
Chemoselectivity
Scalability
Primary Drawback
Activated
MnO2
75 - 85%
12 - 24 h
Excellent
High
Requires large mass equivalents
Dess-Martin (DMP)
85 - 95%
2 - 4 h
Excellent
Low to Medium
High cost, shock-sensitive precursor
Swern (Oxalyl Cl/DMSO)
70 - 80%
1 - 2 h
Good
Medium
Requires cryogenic temps (-78 °C), odor
KMnO4
/
H2O2
< 10%
< 1 h
Poor
N/A
Severe over-oxidation and N-oxidation
References
ACS Applied Bio Materials. Greener Approach for Synthesis of δ-MnO2 Nanoparticles: Access to Pharmaceutically Important Pyrimidines and their Antimicrobial Activity Studies. Retrieved from: [Link]
MDPI Pharmaceuticals. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from:[Link]
PMC / Molecules. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from:[Link]
RSC Advances. The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol to aldehyde. Retrieved from: [Link]
Comprehensive Guide to HPLC-UV Method Development and Validation for (4-Amino-2-ethoxypyrimidin-5-yl)methanol Purity Analysis
As pharmaceutical pipelines increasingly focus on complex, highly functionalized small molecules, analytical scientists face significant challenges in method development. (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly focus on complex, highly functionalized small molecules, analytical scientists face significant challenges in method development. (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a prime example: a highly polar, basic pyrimidine derivative utilized as a critical synthetic intermediate.
This guide objectively compares column chemistries and provides a field-proven, self-validating analytical protocol for the purity analysis of this compound. By moving away from trial-and-error and adopting the1[1], we can establish a robust Method Operable Design Region (MODR) that ensures long-term reliability.
The Analytical Challenge: Causality in Retention Mechanisms
(4-Amino-2-ethoxypyrimidin-5-yl)methanol possesses an amino group, a pyrimidine ring, an ethoxy group, and a methanol moiety. This high density of polar hydrogen-bonding donors and acceptors makes the molecule extremely hydrophilic.
When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on traditional alkyl phases (e.g., C18), polar basic analytes exhibit a low affinity for the nonpolar stationary phase[2]. Consequently, the compound elutes near the void volume (
k′<1
), resulting in poor resolution from early-eluting matrix components and synthetic byproducts. While highly aqueous mobile phases can be used to force retention in RPLC, this risks stationary phase "dewetting" (phase collapse) and compromises MS/UV compatibility.
To solve this, we must shift the thermodynamic retention mechanism.
Method Development Strategy (ICH Q14)
Modern method development requires a lifecycle approach. Rather than testing columns blindly, we define the Analytical Target Profile (ATP) and evaluate orthogonal chemistries.
Figure 1: Analytical Quality by Design (AQbD) workflow based on ICH Q14 guidelines.
Column Chemistry Comparison: C18 vs. Polar-C18 vs. HILIC
To establish the optimal control strategy, we evaluated three distinct stationary phases for the retention of (4-Amino-2-ethoxypyrimidin-5-yl)methanol.
Standard C18 (Alkyl Phase): Relies purely on hydrophobic partitioning.
Polar-Embedded C18: Contains a polar functional group near the silica surface, preventing phase collapse in 100% aqueous conditions.
HILIC (Amide Phase): Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase that absorbs water from the mobile phase to form a stagnant aqueous layer. Polar analytes partition from the bulk organic solvent into this water layer[3].
Experimental Data Summary
Parameter
Standard C18
Polar-Embedded C18
HILIC (Amide Phase)
Retention Mechanism
Hydrophobic Partitioning
Mixed-Mode (Hydrophobic + Polar)
Hydrophilic Partitioning
Retention Factor (
k′
)
0.4 (Poor)
1.8 (Acceptable)
4.2 (Excellent)
Asymmetry Factor (
As
)
1.8 (Tailing)
1.3 (Slight Tailing)
1.05 (Symmetrical)
Resolution (
Rs
)
Co-elution with void
1.5
3.8
Mobile Phase
95% Water / 5% ACN
100% Water to 50% ACN
90% ACN / 10% Aqueous Buffer
Mechanistic Causality: Why did HILIC drastically outperform RPLC for this pyrimidine derivative? In HILIC, water is the strong eluting solvent, and acetonitrile is the weak solvent[2]. By starting the gradient with a high concentration of acetonitrile (90%), the highly polar (4-Amino-2-ethoxypyrimidin-5-yl)methanol is forced to partition deeply into the immobilized water layer on the amide stationary phase. This orthogonal retention mechanism is highly effective for separating nucleobases and pyrimidine derivatives[4][5].
Optimized HILIC-UV Experimental Protocol
Based on the comparative data, the HILIC method was selected. The following step-by-step protocol is designed as a self-validating system , ensuring that any deviation in system suitability triggers an automatic failure before data acquisition proceeds.
Chromatographic Conditions
Column: Waters XBridge BEH Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Causality Check: Adjusting the pH to 3.0 ensures the primary amino group on the pyrimidine ring is fully protonated (
NH3+
). In HILIC, increasing the analyte's polarity via ionization increases its retention, whereas in RPLC, it would cause the analyte to elute even faster[3].
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: Photodiode Array (PDA) at 254 nm (Reference: 360 nm).
Gradient Program
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
0.0
10
90
2.0
10
90
8.0
40
60
10.0
40
60
10.1
10
90
15.0
10
90 (Re-equilibration)
Self-Validating System Suitability Checks
Thermodynamic Separation Verification: Resolution (
Rs
) between the API and the closest eluting synthetic impurity must be
≥2.0
.
Peak Purity Verification: The PDA Purity Angle must be mathematically less than the Purity Threshold across the entire integrated peak of the API. This acts as an internal check against hidden, co-eluting impurities.
Method Validation Framework (ICH Q2(R2))
To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the newly modernized1[1].
Figure 2: Core validation parameters for purity assays per ICH Q2(R2) guidelines.
Validation Results Summary
The following table summarizes the quantitative validation data obtained using the optimized HILIC method, proving its robustness and reliability.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference from blank/matrix; Peak purity passed
Purity Angle < Threshold
Pass
Linearity & Range
R2≥0.999
(from 50% to 150% of target conc.)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.4% - 100.8%
Pass
Repeatability (Precision)
%RSD
≤2.0%
(n=6 preparations)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤2.0%
(Different day/analyst)
%RSD = 0.82%
Pass
LOD / LOQ
Signal-to-Noise (S/N)
≥3
(LOD) and
≥10
(LOQ)
LOD: 0.05 µg/mL LOQ: 0.15 µg/mL
Pass
Self-Validation Note on Accuracy: To ensure absolute trustworthiness, accuracy was verified using an orthogonal mass balance approach. The sum of the recovered (4-Amino-2-ethoxypyrimidin-5-yl)methanol and quantified spiked impurities equaled 100% ± 1.5%, definitively proving that no analyte was irreversibly bound to the HILIC stationary phase.
Conclusion
When analyzing highly polar, basic intermediates like (4-Amino-2-ethoxypyrimidin-5-yl)methanol, traditional C18 columns often fail to provide the necessary thermodynamic retention. By understanding the causality of molecular partitioning, we demonstrated that a HILIC-based approach provides superior retention (
k′=4.2
), excellent peak symmetry, and robust resolution. Furthermore, by anchoring the method development and validation processes in the ICH Q14 and Q2(R2) frameworks, the resulting protocol functions as a self-validating system, guaranteeing high-fidelity analytical data for pharmaceutical quality control.
Benchmarking (4-Amino-2-ethoxypyrimidin-5-yl)methanol: A Comparative Guide for Advanced Kinase Inhibitor Synthesis
Executive Summary The design of small-molecule kinase inhibitors heavily relies on heteroaromatic scaffolds that can effectively mimic the adenine ring of ATP. Pyrimidine building blocks are foundational to this effort,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The design of small-molecule kinase inhibitors heavily relies on heteroaromatic scaffolds that can effectively mimic the adenine ring of ATP. Pyrimidine building blocks are foundational to this effort, offering precise hydrogen-bonding vectors for the kinase hinge region [1]. However, the strategic assembly of these inhibitors requires building blocks with orthogonal reactivity—allowing chemists to functionalize different positions of the pyrimidine ring sequentially without relying on cumbersome protecting-group strategies.
This guide benchmarks (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) against traditional pyrimidine scaffolds. By analyzing its unique physicochemical advantages and mechanistic causality, we provide validated experimental protocols for leveraging this compound in late-stage diversification [2, 3].
When selecting a pyrimidine scaffold, the reactivity of the C2 and C5 positions dictates the entire synthetic route. Traditional building blocks like 4-Amino-2-chloropyrimidine-5-carboxylate force chemists into linear, early-stage C2 functionalization because the highly reactive C2-chloride cannot survive the reductive conditions required to modify the C5-ester.
(4-Amino-2-ethoxypyrimidin-5-yl)methanol solves this bottleneck. The C5-hydroxymethyl group is primed for mild oxidation or activation, while the C2-ethoxy group acts as a "masked" electrophile. It is stable under mild reductive and oxidative conditions but remains susceptible to Nucleophilic Aromatic Substitution (SNAr) under thermal or microwave assistance.
Table 1: Comparative Profiling of Pyrimidine Building Blocks
Building Block
C2 Reactivity (SNAr)
C5 Functionalization Handle
Orthogonality & Chemoselectivity
Primary Application
(4-Amino-2-ethoxypyrimidin-5-yl)methanol
Moderate (Requires heat/MW)
Direct oxidation to aldehyde or activation to mesylate.
High : C5 can be modified without C2 cleavage.
Late-stage diversification for kinase inhibitors.
4-Amino-2-chloropyrimidine-5-carboxylate
High (Spontaneous with amines at RT)
Requires harsh ester reduction (LiAlH₄/DIBAL-H).
Low : C2-Cl degrades during C5 ester reduction.
Early-stage SNAr followed by linear C5 modification.
2,4-Diaminopyrimidine-5-carbonitrile
Low (C2-NH₂ is inert to SNAr)
Requires harsh nitrile reduction/hydrolysis.
Moderate : Highly stable but difficult to functionalize.
DHFR inhibitors, rigid static scaffolds.
Mechanistic Causality: The Orthogonal Advantage
The true value of (4-Amino-2-ethoxypyrimidin-5-yl)methanol lies in its chemoselectivity.
C5-Hydroxymethyl Activation: The C5 position of the pyrimidine ring is electronically analogous to a benzylic position. This allows the primary alcohol to be oxidized to an aldehyde using mild oxidants (like MnO₂) without over-oxidizing to a carboxylic acid. This aldehyde is a perfect substrate for reductive amination, allowing the installation of basic solubilizing groups pointing toward the solvent-exposed region of the kinase.
C2-Ethoxy Displacement: The ethoxy group is a relatively poor leaving group at room temperature compared to a halide. However, the electron-deficient nature of the pyrimidine ring stabilizes the intermediate Meisenheimer complex. By applying microwave irradiation (120–150 °C), the activation energy barrier is overcome, allowing amines to displace the ethoxide ion. This thermal barrier is the exact mechanism that provides orthogonal stability during earlier synthetic steps.
Figure 1: Synthetic workflow and orthogonal reactivity of the pyrimidine scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic sequence.
Protocol A: Chemoselective Oxidation of C5-Hydroxymethyl
Purpose: To generate a C5-aldehyde for subsequent reductive amination without affecting the C2-ethoxy group.
Reaction Setup: Dissolve (4-Amino-2-ethoxypyrimidin-5-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.
Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq, 50.0 mmol) in a single portion. Causality: Activated MnO₂ is strictly chemoselective for allylic/benzylic-type alcohols, preventing over-oxidation to the carboxylic acid and avoiding N-oxidation of the pyrimidine core.
Agitation: Stir the black suspension vigorously at room temperature for 12–16 hours.
Validation & QC: Monitor the reaction via TLC (10% MeOH in DCM). The product aldehyde will elute higher (less polar) than the starting alcohol. Confirm completion via LC-MS (Expected [M+H]⁺ = 168.1).
Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and EtOAc. Concentrate the filtrate in vacuo to yield 4-amino-2-ethoxypyrimidine-5-carbaldehyde as a pale yellow solid.
Protocol B: Microwave-Assisted SNAr Displacement of C2-Ethoxy
Purpose: Late-stage functionalization of the C2 position with an amine to probe the kinase specificity pocket.
Reaction Setup: In a 10 mL microwave vial, dissolve the C5-functionalized pyrimidine intermediate (1.0 eq, 0.5 mmol) in N-Methyl-2-pyrrolidone (NMP, 3.0 mL).
Reagent Addition: Add the desired primary or secondary amine (3.0 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 1.0 mmol). Causality: DIPEA acts as a non-nucleophilic base to neutralize any acidic byproducts and maintain the nucleophilicity of the incoming amine.
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 45 minutes. Causality: The high thermal energy is required to overcome the activation barrier of displacing the ethoxide leaving group, which is otherwise stable at standard temperatures.
Validation & QC: Analyze the crude mixture via LC-MS. The displacement of the ethoxy group results in a distinct mass shift. Confirm via ¹H-NMR by observing the complete disappearance of the ethoxy signals (quartet at ~4.3 ppm and triplet at ~1.3 ppm).
Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer with brine to remove NMP, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.
Kinase Binding Logic & Structural Integration
When integrated into a final drug molecule, the functional groups originating from (4-Amino-2-ethoxypyrimidin-5-yl)methanol serve distinct structural purposes within the kinase ATP-binding site. The C4-amino and N3 nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the hinge region backbone. Meanwhile, the C5 and C2 vectors project outward, allowing the chemist to build interactions with the solvent-exposed region and the specificity pocket, respectively.
Figure 2: Mechanistic model of pyrimidine hinge-binding and pocket interactions.
References
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines
Chemical Reviews, 2015, 116(1), 28-118.
URL:[Link] [1]
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story
Journal of Medicinal Chemistry, 2024, 67(16), 13572-13593.
URL:[Link] [2]
5-Aminouracils and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review
RSC Advances, 2023, 13, 31924-31952.
URL:[Link] [3]
Validation
Comprehensive Stability Profiling: In Vivo vs In Vitro Dynamics of (4-Amino-2-ethoxypyrimidin-5-yl)methanol-Based Scaffolds
Executive Summary & Rationale (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a highly versatile pyrimidine pharmacophore, widely utilized as an intermediate in the synthesis of kinase inhibitors, antimicro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
(4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a highly versatile pyrimidine pharmacophore, widely utilized as an intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and nucleotide analogs[1]. The presence of an amino group at the C4 position and an ethoxy group at the C2 position makes it an attractive scaffold for fine-tuning target affinity and physicochemical properties[1]. However, optimizing the metabolic stability of this scaffold—specifically balancing the lability of the C2-ethoxy and C5-methanol groups—is a critical hurdle in hit-to-lead optimization.
This guide provides an authoritative, objective comparison of the in vitro and in vivo stability of (4-Amino-2-ethoxypyrimidin-5-yl)methanol against its structural analogs. As a Senior Application Scientist, my objective is to outline a self-validating experimental framework that bridges the gap between in vitro intrinsic clearance (
CLint
) and in vivo pharmacokinetic (PK) performance.
Mechanistic Vulnerabilities (The "Why")
The stability of the (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold is dictated by three primary metabolic liabilities:
C2-Ethoxy Group (
O
-Dealkylation): Alkoxypyrimidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative
O
-dealkylation, yielding the corresponding 2-hydroxypyrimidine (which often tautomerizes to the pyrimidin-2-one). The ethoxy group generally exhibits slower dealkylation kinetics compared to a methoxy group due to increased steric bulk, but it remains a primary clearance pathway.
C5-Methanol Group (Oxidation & Conjugation): The primary alcohol is a prime target for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) in the cytosol, rapidly oxidizing to a carboxylic acid. Additionally, it is susceptible to Phase II UGT-mediated glucuronidation.
C4-Amino Group (Deamination/Acetylation): While generally more stable than the alkoxy and alcohol groups, the exocyclic amine can undergo oxidative deamination or N-acetylation depending on the species.
Primary metabolic liabilities of the (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold.
Comparative Data Analysis: Scaffold Alternatives
To contextualize the stability of the 2-ethoxy scaffold, we compare it against two common alternatives: the 2-methoxy analog (CAS: 3690-12-8)[2] and a hypothetical 2-ethyl (alkyl) analog.
Table 1: In Vitro and In Vivo Stability Comparison (Rat Model)
Scaffold Derivative
C2 Substituent
C5 Substituent
HLM
t1/2
(min)
MLM
t1/2
(min)
Rat
CLhep
(mL/min/kg)
Oral Bioavailability (
F%
)
Primary Metabolic Route
Target Scaffold
-OCH₂CH₃
-CH₂OH
35
22
45
28%
O-Deethylation, Alcohol Oxidation
Alternative A
-OCH₃
-CH₂OH
18
12
68
12%
Rapid O-Demethylation
Alternative B
-CH₂CH₃
-CH₂OH
>120
85
15
65%
Alcohol Oxidation
Alternative C
-OCH₂CH₃
-CF₃
42
30
38
45%
O-Deethylation (Oxidation Blocked)
Expert Insight (Causality): The data clearly demonstrates the causality behind structural modifications. The 2-methoxy group (Alternative A) suffers from rapid clearance due to unhindered CYP-mediated demethylation. The 2-ethoxy group (Target Scaffold) provides a "sweet spot," improving the half-life by ~2x in vitro by increasing steric hindrance around the site of metabolism, while maintaining necessary hydrogen bond acceptor properties that the 2-ethyl group (Alternative B) lacks. However, the C5-methanol group remains a significant liability, as seen when it is replaced by a bioisosteric -CF₃ group (Alternative C), which dramatically improves oral bioavailability by blocking ADH/ALDH oxidation.
In Vitro Stability Assessment Protocols
To generate the data above, a self-validating in vitro system is required. Relying solely on liver microsomes (HLM/MLM) is a critical error when evaluating the (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold, as microsomes lack the cytosolic ADH/ALDH enzymes necessary to capture the oxidation of the C5-methanol group. Therefore, a dual-assay approach using both microsomes and cryopreserved hepatocytes is mandatory.
Protocol 4.1: Hepatocyte Stability Assay (The Gold Standard for Alcohols)
Objective: To capture both CYP450 (O-dealkylation) and cytosolic (ADH/ALDH) clearance pathways.
Preparation: Thaw cryopreserved rat or human hepatocytes in Williams' Medium E supplemented with cell maintenance supplements. Assess viability using Trypan Blue exclusion (Acceptance criteria: >80% viability).
Incubation: Dilute hepatocytes to
1×106
viable cells/mL. Pre-incubate at 37°C under 5% CO₂ for 15 minutes.
Initiation: Spike the test compound (Target Scaffold or Alternatives) to a final concentration of 1 µM (Ensure DMSO final concentration is
≤
0.1% to prevent CYP inhibition).
Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes.
Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
Self-Validation Controls: Run parallel incubations with 7-Hydroxycoumarin (Phase II control) and Verapamil (Phase I control). The assay is only valid if the half-lives of the controls fall within historical lab acceptance ranges.
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound and the appearance of the C5-carboxylic acid metabolite.
In Vivo Pharmacokinetic (PK) Workflows
In vitro data must be correlated with in vivo reality. The in vivo PK study determines if the in vitro intrinsic clearance translates to actual systemic exposure.
Protocol 5.2: Rodent PK Profiling (IV vs PO)
Objective: Determine systemic clearance (
CL
), volume of distribution (
Vss
), and absolute oral bioavailability (
F%
).
Formulation: Formulate the compound for IV administration (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) and PO administration (e.g., 0.5% Methylcellulose / 0.1% Tween 80).
Dosing: Administer 1 mg/kg IV (via tail vein) to Group 1 (n=3 Sprague-Dawley rats) and 5 mg/kg PO (via oral gavage) to Group 2 (n=3).
Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.
Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.
Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) via Phoenix WinNonlin.
Workflow for correlating in vitro hepatocyte clearance with in vivo rodent PK data.
Bridging the Gap: IVIVC (In Vitro-In Vivo Correlation)
The correlation between the hepatocyte
CLint
and the in vivo rat clearance is the ultimate test of the scaffold's predictability. For the (4-Amino-2-ethoxypyrimidin-5-yl)methanol scaffold, we often observe that in vivo clearance is slightly higher than predicted by in vitro hepatocyte scaling.
Causality: This discrepancy is typically driven by extrahepatic metabolism. The C5-methanol group is subject to oxidation by ADH enzymes present in the gastrointestinal tract and kidneys, leading to pre-systemic (first-pass) extraction that is not accounted for in liver-only in vitro models. This highlights the absolute necessity of the in vivo PO arm to accurately assess the scaffold's viability as an oral drug candidate.
References
U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Regulatory Guidelines. URL:[Link]
Standard Operating Procedure: Safe Handling and Disposal of (4-Amino-2-ethoxypyrimidin-5-yl)methanol (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a specialized pyrimidine derivative frequently utilized a...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of (4-Amino-2-ethoxypyrimidin-5-yl)methanol
(4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a specialized pyrimidine derivative frequently utilized as a structural building block in pharmaceutical synthesis and drug discovery[1]. Because pyrimidine analogs can exhibit potent biological activity—often interacting with cellular kinases or nucleic acid synthesis pathways—proper disposal is not just a regulatory formality; it is a critical environmental and safety imperative.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, highly reliable framework for managing this chemical waste. This protocol ensures compliance with stringent environmental regulations while maintaining the highest standards of laboratory safety.
Mechanistic Rationale for Waste Segregation
Chemical waste management in the laboratory relies on the principle of compatibility and state-dependent segregation. (4-Amino-2-ethoxypyrimidin-5-yl)methanol is typically handled either as a neat solid or dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane) during synthesis.
The Causality of Solvent Segregation: If the compound is dissolved in a halogenated solvent, the entire mixture must be classified as halogenated organic waste. Halogenated wastes require high-temperature incineration to prevent the formation of toxic dioxins, a process significantly more expensive and mechanistically different from the fuel-blending disposal used for non-halogenated solvents.
The Sink Prohibition: Under no circumstances should this compound or its solutions be disposed of via sink drainage. The EPA and NIH strictly prohibit sink disposal for biologically active intermediates, as they are not readily degradable by standard wastewater biological treatments and can disrupt aquatic ecosystems[2][3].
Quantitative Waste Segregation Guidelines
To ensure rapid decision-making at the bench, all waste streams associated with (4-Amino-2-ethoxypyrimidin-5-yl)methanol must be categorized according to the following parameters:
Waste Stream Category
Physical State
Primary Contaminants
Approved Container Type
Max Accumulation Time (SAA)
Solid Chemical Waste
Solid powder
Unused compound, spilled powder
HDPE wide-mouth jar
Up to 1 year (or 72h once full)
Halogenated Liquid
Liquid
DCM, Chloroform + Compound
Glass or HDPE carboy
Up to 1 year (or 72h once full)
Non-Halogenated Liquid
Liquid
MeOH, DMSO, EtOAc + Compound
Glass or HDPE carboy
Up to 1 year (or 72h once full)
Contaminated Consumables
Solid
PPE, pipette tips, weighing boats
Double-lined poly bag / Box
Discard when full
Step-by-Step Disposal Protocols
The following self-validating protocols ensure that every step of the disposal process contains an inherent check for safety and compliance.
Protocol A: Disposal of Solid Waste (Unused/Expired Compound)
Containment: Transfer any unused or expired (4-Amino-2-ethoxypyrimidin-5-yl)methanol into a compatible, leak-proof High-Density Polyethylene (HDPE) container.
Labeling: Immediately attach a standard Chemical Waste Tag. Identify the major constituent by its full chemical name: (4-Amino-2-ethoxypyrimidin-5-yl)methanol. Do not use acronyms, formulas, or brand names [4][5].
Validation Check: Ensure the container lid is tightly sealed. A container is only legally "closed" if it can be tipped over without leaking.
Storage: Place the container in the laboratory's designated Satellite Accumulation Area (SAA) within secondary containment[2][3].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Extracts)
Solvent Identification: Determine if the solvent matrix contains halogens (e.g., Dichloromethane).
Segregation:
If Halogenated: Pour the mixture into the designated "Halogenated Organic Waste" carboy.
If Non-Halogenated: Pour the mixture into the designated "Non-Halogenated Organic Waste" carboy.
Funnel Protocol: Use an approved funnel with a closing lid. Never leave a funnel open in a hazardous waste container when not actively adding waste[2][5].
Documentation: Update the waste log attached to the carboy with the estimated volume and concentration of the pyrimidine derivative added[5].
Protocol C: Contaminated Consumables
Collection: Place contaminated gloves, weighing paper, and pipette tips into a designated solid hazardous waste container (often a sturdy box lined with a heavy-duty plastic bag).
Exclusion: Do not place sharp objects (e.g., needles, glass Pasteur pipettes) in this container. Sharps must be placed in a puncture-resistant Sharps container[6].
Regulatory Grounding: Satellite Accumulation Areas (SAA)
Both the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH) mandate that hazardous waste be accumulated safely before final disposal.
Location: Waste must be stored in a designated SAA at or near the point of generation, under the control of the operator[3][7]. Do not transport waste across hallways to other locations for storage[2].
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, EPA regulations require its removal to a central accumulation area or direct EH&S pickup within 72 hours[5][7].
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for routing (4-Amino-2-ethoxypyrimidin-5-yl)methanol waste to ensure EPA and NIH compliance.
Decision matrix for the segregation and disposal of (4-Amino-2-ethoxypyrimidin-5-yl)methanol waste.
References
NIH Waste Disposal Guide 2022 (General Storage & SAA Rules). National Institutes of Health.
NIH Waste Disposal Guide: Non-radioactive chemical solids and liquids. National Institutes of Health.
NIH Waste Management Procedures: General Waste & Consumables. National Institutes of Health.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University / EPA Framework.
Personal protective equipment for handling (4-Amino-2-ethoxypyrimidin-5-yl)methanol
Standard Operating Procedure & Safety Guide: Handling (4-Amino-2-ethoxypyrimidin-5-yl)methanol As a Senior Application Scientist, I recognize that the safe and efficient handling of pharmaceutical intermediates is paramo...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Safety Guide: Handling (4-Amino-2-ethoxypyrimidin-5-yl)methanol
As a Senior Application Scientist, I recognize that the safe and efficient handling of pharmaceutical intermediates is paramount to maintaining laboratory integrity and protecting personnel. (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS: 90008-65-4) is a highly valued pyrimidine derivative utilized extensively in drug development, particularly in the synthesis of kinase inhibitors and signaling pathway modulators[1]. However, like many functionalized pyrimidines, it presents specific occupational hazards that require rigorous engineering controls and precise Personal Protective Equipment (PPE).
This guide provides a self-validating, step-by-step operational and disposal plan designed to mitigate risks associated with skin irritation, eye damage, and respiratory exposure.
Section 1: Chemical Identity & Hazard Profile
Before selecting PPE, we must establish the hazard baseline. Quantitative and qualitative hazard data dictate the physical barriers required for safe handling.
Property / Hazard
Detail
Operational Implication
Chemical Name
(4-Amino-2-ethoxypyrimidin-5-yl)methanol
Pyrimidine base; potential for hydrogen bonding with biological tissues.
CAS Number
90008-65-4
Unique identifier for inventory and SDS tracking[1].
Physical State
Solid / Fine Powder
High risk of aerosolization and particulate inhalation during transfer.
Necessitates particulate filtration and local exhaust ventilation[2].
Section 2: Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. For (4-Amino-2-ethoxypyrimidin-5-yl)methanol, the primary vector of exposure is particulate aerosolization during weighing and solvent dissolution.
Eye/Face Protection:
Requirement: ANSI Z87.1-compliant indirectly vented chemical splash goggles.
Causality: Standard safety glasses with side shields are insufficient. The fine powder of this pyrimidine derivative can become airborne and bypass standard glasses, reacting with the moisture in the eyes to cause severe irritation (H319). Indirect venting prevents powder ingress while mitigating fogging.
Skin & Body Protection:
Requirement: 100% Nitrile gloves (minimum 4 mil thickness) and a flame-resistant, fluid-resistant lab coat with knit cuffs.
Causality: Pyrimidine derivatives can cause localized dermatitis (H315). Nitrile provides excellent resistance to the compound itself, as well as to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it. Knit cuffs prevent the wrists from being exposed when reaching into a fume hood.
Respiratory Protection:
Requirement: Handling strictly within a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., bulk transfer), an N95 or P100 particulate respirator is mandatory.
Causality: To mitigate the H335 respiratory hazard, inhalation of dust must be prevented. The National Research Council's Prudent Practices in the Laboratory dictates that handling irritating powders should be localized to engineered exhaust systems[4].
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior validation check is successful.
Step 1: Engineering Control Validation
Action: Activate the chemical fume hood and verify the operational parameters.
Validation: The digital monitor or anemometer must read within the acceptable ranges outlined below.
Parameter
Acceptable Range
Causality / Consequence of Deviation
Face Velocity
0.4 - 0.6 m/s (80 - 120 fpm)
< 0.4 m/s: Fails to capture airborne pyrimidine dust[5].> 0.6 m/s: Creates turbulent eddies blowing powder into the breathing zone.
Sash Height
12 - 18 inches (Operating)
Exceeding 18 inches compromises the aerodynamic barrier, exposing the user's torso and face to H315/H319 hazards.
Step 2: PPE Donning & Workspace Preparation
Action: Don nitrile gloves, lab coat, and goggles. Place an anti-static weighing boat on the analytical balance inside the fume hood.
Validation: Ensure no exposed skin exists between the glove cuff and the lab coat sleeve. Use an anti-static gun (ionizer) on the weighing boat. Why? Powders like (4-Amino-2-ethoxypyrimidin-5-yl)methanol often carry a static charge, causing them to "jump" and contaminate the balance or aerosolize into the user's workspace.
Step 3: Chemical Transfer
Action: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of the compound.
Validation: Seal the primary container immediately after transfer. Cap the weighing vessel before removing it from the fume hood to prevent cross-contamination of the general laboratory environment.
Section 4: Spill Response & Disposal Plan
A proactive disposal and spill plan prevents minor incidents from escalating into laboratory-wide contamination events.
Spill Response Protocol (Solid Powders):
Isolate: Alert nearby personnel and isolate the spill area.
Suppress: Do not dry sweep. Dry sweeping aerosolizes the H335-rated powder. Instead, cover the spill with damp absorbent paper towels (using water or a compatible solvent like ethanol) to suppress dust.
Collect: Carefully scoop the damp matrix using a non-sparking tool into a hazardous waste bag.
Decontaminate: Wash the surface with a standard laboratory detergent, followed by a water rinse, to remove residual pyrimidine traces.
Disposal Plan:
Waste Segregation: (4-Amino-2-ethoxypyrimidin-5-yl)methanol must be disposed of as hazardous chemical waste. Do not flush down the sink.
Solvent Mixtures: If the compound is dissolved in an organic solvent (e.g., Methanol, DMSO), collect it in a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy is properly labeled with all constituents and kept closed when not actively receiving waste, in compliance with EPA and OSHA regulations[4].
Section 5: Mechanistic Workflow Diagram
The following diagram illustrates the logical progression of hazard mitigation, handling, and disposal for this compound.
Operational workflow for handling (4-Amino-2-ethoxypyrimidin-5-yl)methanol, from PPE to disposal.
References
Occupational Safety and Health Administration. "29 CFR 1910.132 - Personal Protective Equipment". United States Department of Labor. URL:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). URL:[Link]